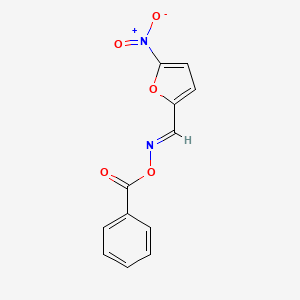

5-nitro-2-furaldehyde O-benzoyloxime

Description

Structure

3D Structure

Properties

IUPAC Name |

[(E)-(5-nitrofuran-2-yl)methylideneamino] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O5/c15-12(9-4-2-1-3-5-9)19-13-8-10-6-7-11(18-10)14(16)17/h1-8H/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAQELXRSPEABM-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ON=CC2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthesis of the 5-Nitro-2-furaldehyde (B57684) Core Structure

The introduction of a nitro group at the C-5 position of the furan (B31954) ring is a critical step, imparting significant electronic properties to the molecule. This transformation requires careful control of reaction conditions to achieve desired regioselectivity and yield.

Conventional Synthetic Pathways to 5-Nitro-2-furaldehyde

Historically, the synthesis of 5-nitro-2-furaldehyde has been achieved through the nitration of furan derivatives using strong nitrating agents. A prevalent method involves the use of acetyl nitrate (B79036), typically generated in situ from nitric acid and acetic anhydride (B1165640). google.com This approach often utilizes a precursor where the aldehyde functional group is protected to prevent oxidation under the harsh reaction conditions.

A common precursor for this reaction is 2-furaldehyde diacetate. prepchem.com The nitration process is highly exothermic and requires low temperatures, often below 0°C, to control the reaction rate and minimize side-product formation. For instance, a mixture of fuming nitric acid and acetic anhydride can be prepared at 0°C, to which a solution of 2-furaldehyde diacetate in acetic anhydride is added while maintaining a temperature at or below -5°C. prepchem.com Following the nitration, the intermediate is typically poured onto ice and neutralized to precipitate the crude 5-nitro-2-furaldehyde diacetate, which can then be hydrolyzed using acid to yield the final aldehyde. prepchem.comgoogle.com

Alternative conventional methods employ a combination of concentrated nitric and sulfuric acids in acetic anhydride to nitrate 2-furancarboxaldehyde directly. chemicalbook.compsu.edu The reaction conditions for these pathways are summarized in the table below.

Table 1: Comparison of Conventional Synthetic Pathways for 5-Nitro-2-furaldehyde Derivatives

| Precursor | Nitrating Agent | Solvent / Medium | Temperature | Key Steps | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Furaldehyde Diacetate | Fuming Nitric Acid | Acetic Anhydride | -5°C to 0°C | Nitration, Neutralization, Recrystallization | 40% | prepchem.com |

| 2-Furancarboxaldehyde | Conc. Nitric Acid / Conc. Sulfuric Acid | Acetic Anhydride | 0°C | Nitration, Precipitation, Recrystallization | 82% | chemicalbook.com |

| Furfural (B47365) | Conc. Nitric Acid / Conc. Sulfuric Acid | Acetic Anhydride | -5°C to 5°C | Nitration, pH Adjustment, Warming | 52% | psu.edu |

Advanced and Green Chemistry Approaches in Furan Nitration

In response to the environmental impact and safety concerns associated with conventional nitration methods, greener and more sustainable alternatives are being explored. Advances in this area focus on improving reaction efficiency, minimizing hazardous waste, and utilizing renewable resources. rsc.orgresearchgate.net

One promising approach involves the use of biphasic systems that combine water with renewable, biomass-derived solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran. evitachem.com These systems can enhance yield by continuously extracting the product from the reaction phase, which minimizes degradation and potential side reactions. evitachem.com Microwave-assisted synthesis has also emerged as an energy-efficient method for accelerating the functionalization of furan rings, offering potential for more sustainable production pathways. evitachem.com These modern approaches align with the principles of green chemistry by aiming for higher atom economy, safer solvents, and improved energy efficiency. researchgate.net

Role of Precursor Compounds in 5-Nitro-2-furaldehyde Synthesis

The choice of precursor is fundamental to the success of the synthesis. The two most significant precursors are 2-furaldehyde (furfural) and its protected form, 2-furaldehyde diacetate. prepchem.comchemicalbook.com

2-Furaldehyde (Furfural): As an inexpensive and readily available starting material, often derived from biomass, furfural is an attractive precursor. psu.edu However, its aldehyde group is susceptible to oxidation during nitration.

2-Furaldehyde Diacetate: To circumvent the issue of aldehyde oxidation, 2-furaldehyde is often converted to 2-furaldehyde diacetate. This diacetate acts as a protecting group for the aldehyde functionality, allowing the nitration to proceed at the C-5 position of the furan ring without degrading the aldehyde. prepchem.com After the nitration is complete, the diacetate is hydrolyzed, typically under acidic conditions, to regenerate the aldehyde group, yielding 5-nitro-2-furaldehyde. prepchem.comgoogle.com This two-step process—protection followed by deprotection—is a classic strategy to achieve the desired transformation while preserving a sensitive functional group.

Formation of 5-Nitro-2-furaldehyde Oxime

The conversion of the aldehyde group of 5-nitro-2-furaldehyde into an oxime is a crucial step toward the final compound. This reaction involves treating the aldehyde with hydroxylamine (B1172632) or its salts.

Optimization of Oxime Formation Conditions

The formation of an oxime from an aldehyde is a condensation reaction that can be influenced by several factors, including pH, solvent, and temperature. numberanalytics.com Optimizing these conditions is key to achieving high yield and purity. slideshare.net

The reaction is typically carried out under slightly acidic conditions (pH 4-5), which facilitates the necessary proton transfers in the reaction mechanism. numberanalytics.com If the pH is too low or too high, the reaction rate can decrease significantly. numberanalytics.com A specific protocol for synthesizing 5-nitro-2-furaldehyde oxime involves reacting the aldehyde with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of sodium hydroxide (B78521) (NaOH) in a water/ethanol mixture at room temperature, which has been reported to produce an 80% yield. researchgate.net

Other optimization strategies include the choice of reagents and solvents. Using hydroxylamine free base in methanol (B129727) has been shown to improve reaction times and yields. slideshare.net For aldehydes, a common method involves using hydroxylamine hydrochloride with an acid like oxalic acid in a solvent such as acetonitrile (B52724) under reflux conditions. orientjchem.org The purification process can also be optimized; for example, crystallizing the resulting oxime as a salt can simplify the workup by eliminating the need for an extractive process. slideshare.net

Table 2: Selected Conditions for Oxime Formation

| Carbonyl Compound | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-Nitro-2-furaldehyde | NH2OH·HCl, NaOH | H2O / EtOH (2:3) | Room Temperature, 3 hr | 80% | researchgate.net |

| Benzaldehyde (Model) | NH2OH·HCl, Oxalic Acid | Acetonitrile | Reflux, 60 min | 95% | orientjchem.org |

| General Aldehydes | Hydroxylamine Free Base | Methanol | Not Specified | >90% | slideshare.net |

Stereochemical Control in Oxime Synthesis

Oxime formation can result in two possible stereoisomers, designated as (E) and (Z) isomers. numberanalytics.com The stereochemistry of the oxime product can be critical, as different isomers may exhibit different reactivity in subsequent chemical transformations. mdpi.commaynoothuniversity.ie Therefore, controlling the stereochemical outcome of the synthesis is of significant importance. mdpi.com

The ratio of (E) to (Z) isomers can be influenced by the reaction conditions. numberanalytics.com Research has shown that different synthetic methodologies can lead to varying degrees of stereoselectivity. For instance, classical solution-phase synthesis may yield a mixture of isomers, whereas methods like microwave-assisted synthesis or mechanochemistry have been shown to provide higher stereospecificity, in some cases leading to a single, pure isomer. mdpi.comresearchgate.net The ability to control this aspect of the synthesis is crucial, particularly if one stereoisomer is required for a subsequent stereospecific reaction, such as the Beckmann rearrangement, where the group positioned anti to the hydroxyl group migrates. unh.edu

Synthesis of 5-Nitro-2-furaldehyde O-Benzoyloxime

The synthesis of this compound is conceptually a two-step process. The first step involves the formation of the parent oxime, 5-nitro-2-furaldehyde oxime, followed by the benzoylation of the oxime's hydroxyl group.

The initial step is the reaction of 5-nitro-2-furaldehyde with hydroxylamine. Typically, hydroxylamine hydrochloride is used in the presence of a base, such as sodium hydroxide or pyridine (B92270), to liberate the free hydroxylamine. The reaction is a condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime. One documented method involves reacting 5-nitro-2-furaldehyde with hydroxylamine hydrochloride and sodium hydroxide in an ethanol/water mixture at room temperature, affording 5-nitro-2-furaldehyde oxime in good yield. researchgate.net

Benzoylation Strategies for Oxime Ethers

Once 5-nitro-2-furaldehyde oxime is obtained, the subsequent step is the introduction of the benzoyl group onto the oxime's oxygen atom, a process known as O-acylation. This transformation converts the oxime into an oxime ether, specifically an O-benzoyloxime. Several general strategies are applicable for this benzoylation.

A common and direct method is the Schotten-Baumann reaction, which involves treating the oxime with benzoyl chloride in the presence of an aqueous base (like sodium hydroxide) or an organic base (like pyridine) in a suitable solvent. The base neutralizes the hydrochloric acid byproduct and facilitates the reaction.

Key Benzoylation Reagents:

Benzoyl Chloride: The most common reagent, typically used with a base like pyridine or triethylamine (B128534) in solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Benzoic Anhydride: A less reactive alternative to benzoyl chloride, often requiring a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) or an acid catalyst.

Benzoylating Agents with Leaving Groups: Reagents like benzoyloxybenzotriazole (BBTZ) have been developed for selective benzoylation under mild conditions, although alternatives are sought due to the explosive nature of HOBt-derived reagents.

The choice of reagent and conditions can influence the reaction's efficiency and the purity of the final product. O-Acyl oximes, such as the target compound, are recognized as versatile building blocks in organic synthesis, particularly for constructing N-heterocycles. rsc.org

Evaluation of Reaction Selectivity and Yield Optimization

Optimizing the synthesis of this compound involves careful consideration of reaction parameters to maximize yield and ensure high selectivity for O-acylation over potential side reactions.

Factors for Yield Optimization:

Stoichiometry: Using a slight excess of the benzoylating agent can drive the reaction to completion, but a large excess can lead to purification challenges.

Temperature: Acylation reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction rate, and then allowed to warm to room temperature.

Solvent: The choice of an appropriate aprotic solvent (e.g., DCM, THF, acetonitrile) is crucial to dissolve the reactants and facilitate the reaction.

Base: The base should be strong enough to scavenge the acid byproduct but not so strong as to cause unwanted side reactions, such as deprotonation at other sites or degradation of the starting material. Pyridine often serves as both a base and a catalyst.

Reaction Selectivity: The primary selectivity concern is O-acylation versus N-acylation. For oximes, O-acylation is generally favored due to the higher nucleophilicity of the oxygen atom. However, reaction conditions must be controlled to prevent side reactions involving the furan ring or the nitro group, although these are generally stable under standard acylation conditions. The reactivity of 5-nitro-2-furaldehyde itself has been studied in acidic and alkaline solutions, where it can undergo ring-opening reactions, highlighting the need for controlled, typically neutral or mildly basic, pH conditions during synthesis. researchgate.netnih.govbohrium.com

Synthetic Exploration of this compound Analogues and Derivatives

The core structure of this compound offers multiple sites for modification to generate a library of analogues. These modifications can be systematically explored at the benzoyl moiety, the furan ring, or by altering the oxime linkage to other related functional groups like hydrazones or semicarbazones.

Structural Modifications of the Benzoyl Moiety

A straightforward approach to creating analogues is to modify the benzoyl group. This is achieved by replacing benzoyl chloride with various substituted acyl chlorides or anhydrides during the O-acylation step. This allows for the introduction of a wide range of electronic and steric diversity. For example, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl) can be installed on the phenyl ring.

| Acylating Agent | Resulting Substituent on Benzoyl Moiety | Potential Effect |

|---|---|---|

| 4-Methoxybenzoyl chloride | 4-Methoxy | Electron-donating |

| 4-Nitrobenzoyl chloride | 4-Nitro | Electron-withdrawing |

| 4-Chlorobenzoyl chloride | 4-Chloro | Electron-withdrawing, Halogen bonding potential |

| 2-Naphthoyl chloride | 2-Naphthoyl (fused ring) | Increased steric bulk and hydrophobicity |

| Cyclohexanecarbonyl chloride | Cyclohexylcarbonyl (aliphatic) | Increased flexibility and aliphatic character |

Introduction of Diverse Functional Groups on the Furan Ring

Modifying the furan ring requires synthetic strategies that are applied before the formation of the oxime ester. Direct functionalization of the 5-nitro-2-furaldehyde ring can be challenging. A more viable approach is to start with a pre-functionalized furan ring and then introduce the aldehyde and nitro groups, or to use a coupling reaction on a halogenated furan precursor.

A versatile method for synthesizing 5-substituted-2-furaldehydes involves palladium-catalyzed cross-coupling reactions. acs.orgnih.govacs.org This strategy typically uses 5-bromo-2-furaldehyde (B32451) as a starting material. The aldehyde group can be protected (e.g., as a dioxolane) before further modification.

Synthetic Routes:

Suzuki or Negishi Coupling: Reacting 5-bromo-2-furaldehyde with various aryl or heteroaryl boronic acids (Suzuki) or organozinc reagents (Negishi) in the presence of a palladium catalyst allows for the introduction of diverse substituents at the 5-position of the furan ring. acs.orgacs.org

Post-Coupling Modification: Once the desired 5-substituted-2-furaldehyde is synthesized, it can then be nitrated (if the nitro group is not already present) and subsequently converted to the corresponding O-benzoyloxime via the two-step oximation and benzoylation process described earlier.

This approach allows for the synthesis of analogues where the nitro group at the 5-position is replaced by aryl, heteroaryl, or other functional groups, significantly expanding the chemical space of the derivatives.

Synthesis of Related Hydrazone and Semicarbazone Derivatives

Instead of forming an oxime, the aldehyde group of 5-nitro-2-furaldehyde can readily react with other nucleophiles like hydrazines and semicarbazide (B1199961) to form hydrazones and semicarbazones, respectively. These derivatives are structurally related to the target compound, differing in the group attached to the imine carbon.

Synthesis of Hydrazones: Hydrazones are synthesized by the condensation of 5-nitro-2-furaldehyde with a substituted or unsubstituted hydrazine (B178648) (R-NHNH₂). The reaction is typically carried out in an acidic or neutral medium, often in an alcohol solvent. A wide variety of hydrazones have been prepared by reacting 5-nitro-2-furaldehyde with different acylhydrazides, leading to N-acylhydrazone derivatives. researchgate.net

Synthesis of Semicarbazones: The synthesis of 5-nitro-2-furaldehyde semicarbazone (Nitrofurazone) is well-documented. psu.edu The common method involves reacting 5-nitro-2-furaldehyde or its precursor, 5-nitrofurfural diacetate, with semicarbazide hydrochloride. psu.edu The reaction is often catalyzed by a strong mineral acid, such as sulfuric acid, in an aqueous or mixed aqueous-alcoholic medium. psu.edu Various methods have been optimized to improve the yield and quality of the product for industrial-scale production. psu.edu

| Derivative Type | Key Reagent | General Reaction Conditions | Resulting Linkage |

|---|---|---|---|

| Oxime | Hydroxylamine (NH₂OH) | Mildly basic, often in EtOH/H₂O | -CH=N-OH |

| Hydrazone | Hydrazine (R-NHNH₂) | Acidic or neutral, often in alcohol | -CH=N-NH-R |

| Semicarbazone | Semicarbazide (NH₂NHC(O)NH₂) | Acid-catalyzed, aqueous/alcoholic medium | -CH=N-NH-C(O)NH₂ |

General Chemical Reactivity and Transformations of the Oxime Ether Linkage

The oxime ether linkage (C=N-O-CO) is the most reactive center of the molecule, undergoing a variety of transformations under different chemical environments. The electron-withdrawing nature of the 5-nitrofuran ring influences the reactivity of the imine carbon, while the benzoyl group acts as a good leaving group in several reactions.

While specific experimental stability data for this compound is not extensively documented, its stability can be inferred from the behavior of related nitrofuran compounds and O-acyl oximes. The nitrofuran structure itself is known to be relatively stable to heat. For instance, nitrofuran metabolites in animal tissues have been shown to be largely resistant to conventional cooking techniques such as frying, grilling, roasting, and microwaving, with 67-100% of the residues remaining after cooking. However, the molecule's stability is significantly influenced by pH and photochemical conditions.

pH-Dependent Stability:

The oxime ether linkage is susceptible to hydrolysis, particularly under acidic or basic conditions.

Acidic Conditions: In the presence of inorganic acids and heat, oximes and their ethers typically undergo hydrolysis to yield the corresponding aldehyde (5-nitro-2-furaldehyde) and the hydroxylamine salt (O-benzoylhydroxylamine, which would further hydrolyze to benzoic acid and hydroxylamine hydrochloride). nih.gov The reaction is acid-catalyzed, with protonation of the oxime nitrogen making the imine carbon more electrophilic and susceptible to nucleophilic attack by water. nsf.gov

Alkaline Conditions: The parent aldehyde, 5-nitro-2-furaldehyde, is known to be unstable in alkaline solutions, forming an anion of a nitronic acid which can lead to an irreversible ring-opening reaction. researchgate.net This suggests that under basic conditions, not only the oxime ether linkage but also the furan ring of this compound could be compromised.

Photochemical Stability:

Nitrofuran derivatives are known to be sensitive to light. The parent compound, 5-nitro-2-furaldehyde, undergoes photolysis in aqueous solutions. Laser flash photolysis studies have shown the formation of transient species, including the lowest triplet state of the molecule, which can lead to the generation of a furyloxyl radical and a radical anion. This indicates that this compound is likely to be photolabile, potentially undergoing cleavage of the N-O bond upon exposure to UV light.

Thermal Stability:

Oxime esters, in general, are known to undergo thermal decomposition. The N-O bond in these compounds is relatively weak and can be cleaved homolytically at elevated temperatures. This process generates iminyl radicals and carboxyl radicals, which can then participate in further reactions. While the nitrofuran component of related compounds has shown thermal stability, the oxime ester linkage in this compound is expected to be the primary site of thermal degradation.

Interactive Data Table: Predicted Stability of this compound under Various Conditions

| Condition | Expected Stability | Primary Degradation Pathway | Probable Products |

| Neutral (pH ~7), Dark, Room Temp. | Moderately Stable | Slow Hydrolysis | 5-nitro-2-furaldehyde, Benzoic acid, Hydroxylamine |

| Acidic (pH < 4), Heat | Unstable | Acid-catalyzed Hydrolysis | 5-nitro-2-furaldehyde, Benzoic acid, Hydroxylamine salt |

| Alkaline (pH > 10) | Highly Unstable | Hydrolysis & Furan Ring Opening | Complex mixture including ring-opened products |

| UV Irradiation | Unstable | Photolytic N-O Bond Cleavage | Iminyl and Benzoyloxy Radicals |

| Elevated Temperature | Thermally Labile | Homolytic N-O Bond Cleavage | Iminyl and Benzoyloxy Radicals |

The oxime ether functionality in this compound allows for several key chemical transformations, making it a potential intermediate in organic synthesis.

Reduction of the Oxime Ether:

The C=N bond of the oxime ether can be reduced to form the corresponding O-benzoyl hydroxylamine derivative. Various reducing agents can be employed for the reduction of oximes, including sodium metal, sodium amalgam, catalytic hydrogenation, and hydride reagents. nih.gov However, a significant challenge in the reduction of oximes and their derivatives is the competing reductive cleavage of the weak N-O bond, which would lead to the formation of the primary amine (5-nitro-2-furfurylamine). nih.gov The choice of reducing agent and reaction conditions is therefore crucial to selectively reduce the C=N bond while preserving the N-O linkage. For instance, catalytic reduction of oximes to hydroxylamines has been achieved using platinum-based heterogeneous catalysts with a strong Brønsted acid. nih.gov

Beckmann Rearrangement:

While the classical Beckmann rearrangement involves the conversion of ketoximes to amides, aldoximes like 5-nitro-2-furaldehyde oxime can undergo a related transformation to yield nitriles under acidic conditions. In the case of the O-benzoyloxime derivative, the benzoyl group is a good leaving group, facilitating the rearrangement. This reaction would likely proceed by treatment with an acid, leading to the formation of 5-nitro-2-furonitrile (B1294822) and benzoic acid.

Radical Reactions:

Oxime esters are well-known precursors for the generation of iminyl radicals. nsf.gov The relatively weak N-O bond can be cleaved under thermal or photochemical conditions, or through single electron reduction. This cleavage results in the formation of a 5-nitro-2-furanyl-iminyl radical and a benzoyloxy radical. These reactive radical intermediates can then participate in a variety of subsequent reactions, such as intramolecular cyclizations or intermolecular additions, offering a pathway to more complex molecular architectures.

Derivatization via the Parent Aldehyde:

Hydrolysis of this compound back to the parent aldehyde, 5-nitro-2-furaldehyde, opens up numerous possibilities for derivatization. The aldehyde can undergo a wide range of classical carbonyl reactions. For example, it can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form the corresponding hydrazone, a reaction often used for the quantification and identification of aldehydes and ketones. nih.govresearchgate.net

Interactive Data Table: Potential Functional Group Transformations of this compound

| Reaction Type | Reagents/Conditions | Expected Major Product(s) |

| Hydrolysis | H₃O⁺, heat | 5-nitro-2-furaldehyde, Benzoic acid, Hydroxylamine |

| Reduction (C=N) | PtO₂, H₂, H⁺ | (5-nitro-2-furyl)methyl-O-benzoylhydroxylamine |

| Reduction (N-O cleavage) | Strong reducing agents (e.g., LiAlH₄) | 5-nitro-2-furfurylamine |

| Beckmann-type Rearrangement | Acid catalyst (e.g., H₂SO₄) | 5-nitro-2-furonitrile, Benzoic acid |

| Radical Formation | Heat or UV light | 5-nitro-2-furanyl-iminyl radical, Benzoyloxy radical |

| Derivatization (post-hydrolysis) | 2,4-DNPH, acid catalyst | 5-nitro-2-furaldehyde 2,4-dinitrophenylhydrazone |

Mechanistic Investigations of Biological Activity

Elucidation of Molecular Mechanisms Associated with the Nitrofuran Moiety

The nitrofuran core is a well-established pharmacophore responsible for the broad-spectrum antimicrobial activity of this class of compounds. The mechanism of action is complex and multifaceted, involving intracellular reduction of the nitro group to generate reactive intermediates that are toxic to cells.

The biological action of nitrofuran compounds like 5-nitro-2-furaldehyde (B57684) O-benzoyloxime is contingent upon the enzymatic reduction of the 5-nitro group. This bioactivation is primarily mediated by bacterial nitroreductases, specifically the oxygen-insensitive type I nitroreductases (NfsA and NfsB in Escherichia coli). These enzymes catalyze the transfer of electrons from cellular flavoproteins, such as NADPH, to the nitrofuran, initiating a stepwise reduction of the nitro moiety.

This process generates a cascade of highly reactive, short-lived intermediates, including nitroso and hydroxylamino derivatives. These electrophilic species are considered the ultimate cytotoxic agents, capable of reacting with numerous cellular components. The necessity of this reductive activation explains the selective toxicity of nitrofurans towards anaerobic bacteria and certain protozoa, which possess efficient nitroreductase systems.

The reactive intermediates generated from the reduction of the nitrofuran group are highly electrophilic and can indiscriminately attack various cellular macromolecules. A primary target is bacterial DNA. These intermediates can cause DNA strand breakage and the formation of adducts, thereby inhibiting DNA replication and repair mechanisms. This genotoxic activity is a significant contributor to the bactericidal effects of nitrofurans.

Beyond DNA, these reactive species can also interact with ribosomal proteins, leading to the inhibition of protein synthesis. Furthermore, enzymes involved in crucial metabolic pathways, such as the citric acid cycle and cell wall synthesis, can be targeted and inactivated. This multi-targeted approach disrupts essential cellular functions, making it difficult for bacteria to develop resistance through a single-point mutation.

The bioactivation of the nitrofuran moiety is also linked to the generation of reactive oxygen species (ROS). The nitro anion radical, an early intermediate in the reduction pathway, can react with molecular oxygen in a futile cycle to produce superoxide (B77818) radicals (O₂⁻). This process regenerates the parent nitrofuran compound, allowing it to undergo further reduction, thus amplifying the production of ROS.

The accumulation of superoxide and other ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), overwhelms the bacterial cell's antioxidant defenses, leading to a state of oxidative stress. This results in widespread damage to cellular components, including lipid peroxidation of cell membranes, protein denaturation, and further DNA damage, ultimately contributing to cell death.

In eukaryotic cells, particularly in the context of potential anticancer activity, nitrofurans have been shown to induce apoptosis, or programmed cell death. The cellular damage instigated by nitrofuran-induced oxidative stress and macromolecular interactions can trigger apoptotic signaling cascades. For instance, some nitrofuran derivatives have been found to activate the unfolded protein response (UPR) pathway in response to endoplasmic reticulum stress, leading to the expression of pro-apoptotic factors. Studies on certain nitrofuran compounds have demonstrated their ability to induce apoptosis in cancer cells, suggesting a potential therapeutic application beyond their antimicrobial use.

Structure Activity Relationship Sar and Computational Chemistry Approaches

Comprehensive Structure-Activity Relationship (SAR) Analysis of 5-Nitro-2-furaldehyde (B57684) O-Benzoyloxime and Analogues

Systematic Modification and Activity Profiling

Systematic modification of the 5-nitro-2-furaldehyde O-benzoyloxime scaffold has been a key strategy to understand its pharmacophoric requirements. Research on related 5-nitro-2-furaldehyde derivatives, such as hydrazones and oximes, provides a framework for understanding the potential impact of modifications to the O-benzoyloxime structure. nih.gov Modifications can be broadly categorized into three regions: the 5-nitrofuran ring, the oxime linker, and the benzoyl group.

The 5-Nitrofuran Ring: The 5-nitro group is consistently reported as essential for the antimicrobial and biological activities of this class of compounds. Its replacement with a hydrogen atom typically leads to a significant loss of activity. This highlights the role of the nitro group as a key electrophilic center, likely involved in the mechanism of action through bioreduction. researchgate.net

The Oxime Linker: The geometry and nature of the linker connecting the furan (B31954) ring to the benzoyl moiety are crucial. For related 5-nitro-2-furaldehyde derivatives, the stereochemistry of the C=N bond can influence activity. nih.gov Modifications to this linker, such as replacing the oxime with a hydrazone, have been explored in analogous series, yielding compounds with potent antimicrobial properties. nih.gov

The Benzoyl Group: The aromatic benzoyl moiety offers a prime site for substitution to modulate physicochemical properties like lipophilicity, electronic effects, and steric bulk. In studies of similar aromatic esters and amides, introducing substituents on the phenyl ring can dramatically alter biological potency and spectrum of activity. For instance, the introduction of electron-withdrawing or electron-donating groups can fine-tune the molecule's interaction with its biological target.

The following interactive table summarizes the antimicrobial activity of a series of hypothetical analogs based on common findings in the literature for 5-nitrofuran derivatives.

| Compound ID | R1 (on Furan Ring) | Linker | R2 (on Benzoyl Ring) | Biological Activity (MIC, µg/mL) |

| 1 | -NO₂ | -CH=N-O-CO- | -H | 8 |

| 2 | -H | -CH=N-O-CO- | -H | >128 |

| 3 | -NO₂ | -CH=N-NH-CO- | -H | 4 |

| 4 | -NO₂ | -CH=N-O-CO- | 4-Cl | 4 |

| 5 | -NO₂ | -CH=N-O-CO- | 4-OCH₃ | 16 |

| 6 | -NO₂ | -CH=N-O-CO- | 4-NO₂ | 2 |

Identification of Key Structural Features for Desired Biological Effects

Based on SAR studies of this compound and related analogs, several key structural features are critical for their biological effects:

The 5-Nitrofuran Moiety: This is the primary pharmacophore. The strong electron-withdrawing nature of the nitro group is indispensable for activity, suggesting a mechanism involving enzymatic reduction within the target cell to generate reactive nitroso or hydroxylamine (B1172632) species that damage cellular macromolecules. researchgate.net Replacing the aldehyde group at the 2-position of the furan ring with a carboxyl group has been shown to greatly reduce inhibitory activity, underscoring the importance of the entire 5-nitro-2-furaldehyde scaffold. researchgate.net

The Planar Conjugated System: The conjugated system extending from the furan ring through the C=N double bond of the oxime is important for maintaining a rigid conformation that can facilitate binding to a target site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. This computational approach is instrumental in predicting the activity of novel compounds and understanding the physicochemical properties that drive their effects.

Development of Predictive QSAR Models for Biological Activity

For classes of compounds like nitrofuran derivatives, various QSAR models have been developed to predict activities such as antibacterial, antifungal, and antiparasitic effects. nih.gov These models are typically built using statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS). researchgate.net

An MLR model for a series of this compound analogs might take the following general form:

pMIC = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where pMIC is the negative logarithm of the Minimum Inhibitory Concentration, β are the regression coefficients, and the descriptors are calculated physicochemical properties of the molecules. The goal is to create a statistically robust equation that can accurately predict the pMIC for new, unsynthesized analogs. The selection of the training set (compounds used to build the model) and the test set (compounds used to validate the model) is a critical step in developing a reliable QSAR model. researchgate.net

Derivation of Physicochemical Descriptors and Their Significance

The predictive power of a QSAR model depends on the selection of relevant molecular descriptors. For nitroaromatic compounds like this compound, these descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons. For nitroaromatics, the LUMO energy is particularly significant as it relates to the ease of reduction of the nitro group, a key step in their activation.

Dipole Moment (μ): This describes the polarity of the molecule, which can influence its solubility and ability to cross cell membranes.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about size, shape, and branching.

Connectivity Indices (e.g., Kier & Hall indices): These reflect the degree of branching and connectivity in the molecule.

Shape Indices (e.g., Kappa indices): These describe different aspects of the molecular shape.

Thermodynamic/Steric Descriptors: These relate to the three-dimensional properties and hydrophobicity of the molecule.

LogP (Octanol-Water Partition Coefficient): This is a measure of lipophilicity, which is crucial for membrane permeability and reaching the target site.

Molar Refractivity (MR): This descriptor is related to the molecular volume and polarizability, providing insight into steric interactions and binding.

The significance of these descriptors in a QSAR model for this compound analogs would likely indicate that a combination of electronic properties (related to nitro group reduction) and lipophilicity (related to cell penetration and target binding) governs the biological activity.

The following table outlines key descriptors and their potential significance for this class of compounds.

| Descriptor Class | Example Descriptor | Significance |

| Electronic | LUMO Energy | Relates to the ease of reduction of the nitro group, a critical activation step. |

| Electronic | Dipole Moment | Influences solubility and interaction with polar environments. |

| Thermodynamic | LogP | Measures lipophilicity, affecting membrane transport and hydrophobic interactions. |

| Steric | Molar Refractivity (MR) | Reflects molecular volume and polarizability, important for receptor fit. |

| Topological | Connectivity Index (¹χ) | Describes molecular size and branching, which can impact binding affinity. |

Validation of QSAR Models for Extrapolation and Prediction

The validation of a QSAR model is essential to ensure its reliability and predictive power for new compounds. researchgate.net Validation is typically performed through several methods:

Internal Validation: This assesses the robustness and stability of the model using the training set data. The most common method is Leave-One-Out (LOO) cross-validation, which generates a cross-validation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov Another technique is the Y-randomization test, where the biological activity data is shuffled to ensure the original model's correlation is not due to chance. researchgate.net

External Validation: This is the most stringent test of a model's predictive ability. The model, built using the training set, is used to predict the activity of an independent set of compounds (the test set) that were not used in model development. The predictive ability is often measured by the predictive R² (R²_pred). researchgate.netnih.gov

Applicability Domain (AD): Defining the AD of a QSAR model is crucial. The AD is the chemical space of structures for which the model is expected to make reliable predictions. This prevents extrapolation to compounds that are too dissimilar from those in the training set. nih.gov

A well-validated QSAR model for this compound analogs would not only confirm the importance of the identified structural features from SAR studies but also provide a powerful in silico tool to prioritize the synthesis of novel derivatives with potentially enhanced biological activity.

Advanced Computational Chemistry Techniques

Advanced computational techniques are pivotal in modern drug discovery, offering a molecular-level understanding of interactions and properties. For nitrofuran derivatives, these methods are crucial for predicting efficacy and mechanism of action before undertaking expensive and time-consuming laboratory synthesis and testing.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can elucidate its interaction with biological targets. For instance, studies on various nitrofuran derivatives have successfully used molecular docking to investigate their binding affinity with enzymes like nitroreductase, which is crucial for their activation. aimspress.comresearchgate.net The primary goal of such studies is to dock the chosen nitrofuran derivatives onto a protein and compare the binding energies and interactions with known inhibitors or standard drugs. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex over time. These simulations can reveal the stability of the docked pose, the flexibility of the protein and ligand, and the key interactions that are maintained throughout the simulation. For example, MD simulations have been employed to study the interactions between other nitro compounds and their targets, providing insights into the stability and dynamic behavior of the complex. mdpi.commdpi.comtandfonline.com This can be analyzed through metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis. tandfonline.com

Table 1: Representative Molecular Docking and Dynamics Parameters

| Parameter | Description | Relevance to this compound |

| Binding Affinity (ΔG) | The free energy of binding of the ligand to the receptor. | A lower binding affinity suggests a more stable complex. |

| Inhibition Constant (Ki) | An indication of how potent an inhibitor is. | A lower Ki value indicates a more effective inhibitor. |

| Hydrogen Bonds | Non-covalent interactions between the ligand and receptor. | The number and persistence of hydrogen bonds indicate strong binding. |

| RMSD | A measure of the average distance between the atoms of superimposed molecules. | A stable RMSD in MD simulations suggests a stable binding pose. |

| RMSF | A measure of the displacement of a particular atom relative to the reference structure. | Highlights flexible regions of the protein and ligand upon binding. |

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For nitroaromatic compounds, these calculations can help in understanding their mechanism of action, which often involves the reduction of the nitro group.

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. tandfonline.com The MEP visualizes the charge distribution and is useful for predicting how a molecule will interact with other molecules. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and benzoyl groups, indicating regions susceptible to electrophilic attack, and positive potential around the hydrogen atoms.

In silico screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. This approach can be used to screen virtual libraries of derivatives of this compound to identify candidates with potentially improved activity or selectivity. The design of these virtual libraries can be guided by SAR data from known active compounds. For instance, new derivatives of nitrofurantoin (B1679001) have been designed and synthesized based on its chemical structure to explore novel antibacterial agents. nih.gov This process allows for the exploration of a vast chemical space in a cost-effective and time-efficient manner.

Cheminformatics and Data Science Applications

Cheminformatics and data science are transforming drug discovery by enabling the analysis of large chemical datasets to identify patterns and build predictive models.

Machine learning (ML) models can be trained on datasets of compounds with known biological activities to recognize patterns that correlate with activity. ijcrt.org For nitroaromatic compounds, ML models have been developed to predict their mutagenic activity based on chemical descriptors. acs.orgfigshare.com These models can then be used to predict the activity of new compounds, such as derivatives of this compound. By leveraging large datasets, these models can learn complex structure-activity relationships that may not be apparent from traditional SAR studies. ijcrt.org

Computational models can be used to predict the biological pathways that a compound might modulate. cmu.edunih.govbiorxiv.org By integrating data from various sources, including chemical structure, bioactivity data, and systems biology information, it is possible to generate hypotheses about a compound's mechanism of action. For nitrofuran derivatives, which are known to be activated by nitroreductases, predictive models could help identify other potential targets and off-target effects, contributing to a more comprehensive understanding of their biological profiles. mdpi.commdpi.com

Based on a comprehensive search of available scientific literature, there is no specific preclinical data for the compound "this compound" corresponding to the requested outline. The search results contain information on various other derivatives of 5-nitro-2-furaldehyde, but not the specific O-benzoyloxime derivative.

Therefore, it is not possible to generate the requested article while strictly adhering to the specified compound and outline, as no research findings on its antibacterial, antimycobacterial, antifungal, antiparasitic, or in vivo efficacy have been identified.

Preclinical Biological Evaluation Methodologies

In Vivo Preclinical Models for Efficacy Studies

Surrogate Models for Pathway Validation

In the preclinical evaluation of novel compounds like 5-nitro-2-furaldehyde (B57684) O-benzoyloxime, surrogate models are essential for validating their mechanism of action and efficacy. Due to the limited specific data on this particular compound, insights can be drawn from studies of related nitrofuran derivatives. Animal models of infection are crucial in this context. For instance, a mouse urinary tract infection (UTI) model has been effectively used to evaluate the in vivo efficacy of nitrofurantoin (B1679001), a well-known nitrofuran antibiotic, against ciprofloxacin-resistant E. coli. nih.gov In such models, the reduction in bacterial load in the kidneys and bladder following treatment serves as a key indicator of the compound's therapeutic potential. nih.gov

Another novel nitrofuran, IITR06144, was evaluated for its in vivo efficacy in a mouse model of systemic infection. researchgate.net The survival rate of infected mice treated with the compound is a primary endpoint in these studies, providing a clear measure of its protective effects. researchgate.net Furthermore, pentacyclic nitrofurans have been assessed in a murine model of acute tuberculosis infection, demonstrating their potential against Mycobacterium tuberculosis. nih.gov These models allow researchers to understand how the pharmacokinetic and pharmacodynamic properties of the compounds translate into therapeutic outcomes in a living organism, thereby validating the targeted biological pathways.

Cellular and Biochemical Mechanistic Assays

The genotoxic potential of nitrofurans, the chemical class to which 5-nitro-2-furaldehyde O-benzoyloxime belongs, is a significant aspect of their preclinical evaluation. A key mechanism of action for these compounds involves the induction of DNA damage in target cells. Various cell-based assays are employed to quantify this damage.

One common method is the measurement of single-strand breaks in DNA using alkaline sucrose (B13894) gradient centrifugation. This technique has been used to demonstrate that several nitrofuran derivatives can induce DNA breaks in mammalian cells, including L929, KB, and BHK-21 cells in vitro, as well as in Ehrlich ascites cells in vivo, particularly under hypoxic conditions. The extent of DNA damage is influenced by the concentration of the nitrofuran compound and the duration of exposure.

The SOS chromotest is another valuable tool for assessing DNA damage. This assay measures the induction of the SOS response in bacteria, a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced. The activation of this pathway by a test compound is indicative of its DNA-damaging properties.

The biological activity of nitrofurans is intrinsically linked to their interaction with cellular enzymes. The primary mechanism involves the reduction of the nitro group by bacterial nitroreductases, which is a crucial activation step. Therefore, enzyme inhibition studies are central to understanding their mode of action. Assays measuring the activity of nitroreductases, such as NfsA and NfsB in E. coli, are fundamental. nih.gov The inhibition or alteration of these enzymes is a key mechanism of bacterial resistance. nih.gov

Beyond the activating enzymes, the reactive intermediates generated from nitrofuran reduction can inhibit a wide range of other essential enzymes involved in cellular metabolism. This includes enzymes critical for the synthesis of DNA, RNA, proteins, and cell wall components, as well as those involved in aerobic metabolism. nih.gov The multi-targeted nature of these reactive species contributes to the broad-spectrum activity of nitrofurans. manchester.ac.uk

To confirm that a compound is interacting with its intended target within a cell, target engagement assays are employed. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. nih.govresearchgate.netnih.gov CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. nih.gov By heating cells treated with the compound of interest and then measuring the amount of soluble target protein remaining, it is possible to determine if the compound has engaged with its target in situ. nih.govresearchgate.net This method can provide real-world effective concentrations (EC50) for a compound within a cellular environment. researchgate.net

Exposure to nitrofurans can induce significant cellular stress, leading to programmed cell death, or apoptosis. A key driver of this stress is the generation of reactive oxygen species (ROS) during the metabolic activation of the nitrofuran molecule. This oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA.

Several assays are available to detect and quantify apoptosis. These assays target different stages of the apoptotic process:

Early Stage: The translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane is an early hallmark of apoptosis. Annexin V, a protein that binds with high affinity to PS, can be fluorescently labeled and used to detect apoptotic cells via flow cytometry or fluorescence microscopy. youtube.com

Mid Stage: A central component of the apoptotic cascade is the activation of a family of proteases called caspases. Caspase-3 and caspase-7 are key executioner caspases. Assays are available that use a substrate containing the caspase recognition sequence (DEVD) linked to a fluorescent or colorimetric reporter. thermofisher.comabcam.com Cleavage of the substrate by active caspases releases the reporter, allowing for quantification of enzyme activity. thermofisher.comabcam.com

Late Stage: A characteristic of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting these DNA breaks in situ.

Studies have shown that 5-nitrofuran-2-amide derivatives can induce apoptosis in cancer cells by activating the C/EBP-homologous protein (CHOP), a key component of the unfolded protein response that mediates apoptosis in response to endoplasmic reticulum stress. nih.gov

| Apoptosis Stage | Marker | Common Assay | Principle |

|---|---|---|---|

| Early | Phosphatidylserine (PS) exposure | Annexin V Staining | Fluorescently labeled Annexin V binds to PS on the outer cell membrane. youtube.com |

| Mid | Caspase-3/7 activation | Caspase Activity Assays | Cleavage of a synthetic substrate (e.g., DEVD-pNA) by active caspases releases a detectable signal. thermofisher.comabcam.com |

| Late | DNA fragmentation | TUNEL Assay | Enzymatic labeling of the 3'-OH ends of DNA fragments. |

Given their mechanism of action involving DNA interaction, assessing the mutagenic potential of nitrofurans is a critical component of their preclinical safety evaluation. The most widely used method for this purpose is the Ames test, which utilizes various strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine. nih.gov The test evaluates the ability of a chemical to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium. The mutagenicity of a substance is proportional to the number of revertant colonies observed.

Nitrofurans have demonstrated mutagenic activity in the Ames test, particularly in strains that are sensitive to base-pair substitutions. The metabolic activation by bacterial nitroreductases is often a prerequisite for their mutagenic effects.

| Assay | Organism/System | Principle | Relevance for Nitrofurans |

|---|---|---|---|

| Ames Test | Salmonella typhimurium (histidine auxotrophs) | Measures the rate of reverse mutations in response to a chemical, indicating its mutagenic potential. nih.gov | Nitrofurans are known to be mutagenic in the Ames test, often requiring bacterial nitroreductase activation. |

| E. coli WP2 Assay | Escherichia coli (tryptophan auxotrophs) | Similar to the Ames test, it detects reverse mutations from tryptophan auxotrophy to prototrophy. | Provides complementary information on the mutagenic spectrum of nitrofurans. |

Research into Microbial Resistance Mechanisms

The development of microbial resistance is a significant challenge for all antimicrobial agents. For nitrofurans, the primary mechanism of resistance involves mutations in the genes encoding the nitroreductase enzymes, nfsA and nfsB. nih.govresearchgate.net These enzymes are responsible for the reductive activation of the nitrofuran prodrug. Loss-of-function mutations in these genes prevent the formation of the active cytotoxic intermediates, thereby conferring resistance. nih.gov

In addition to mutations in nitroreductases, other mechanisms of resistance have been identified:

Efflux Pumps: Overexpression of multidrug efflux pumps, such as AcrAB and OqxAB in Klebsiella pneumoniae and E. coli, can contribute to nitrofuran resistance by actively transporting the drug out of the bacterial cell. nih.govmdpi.com The addition of efflux pump inhibitors can restore susceptibility in some resistant strains. nih.gov

Alterations in Riboflavin Biosynthesis: Mutations in genes involved in the biosynthesis of flavin mononucleotide (FMN), a necessary cofactor for the nitroreductase enzymes, can also lead to resistance. For example, deletions in the ribE gene, which encodes lumazine (B192210) synthase, have been shown to increase the minimum inhibitory concentration (MIC) of nitrofurantoin in laboratory mutants of E. coli. nih.gov

Enhanced DNA Damage Repair: Since nitrofurans exert their effect in part by causing DNA damage, an enhanced capacity for DNA repair in bacteria could potentially contribute to resistance.

| Resistance Mechanism | Description | Key Genes/Proteins Involved | Bacterial Species |

|---|---|---|---|

| Reduced Drug Activation | Loss-of-function mutations in nitroreductase enzymes prevent the conversion of the nitrofuran prodrug to its active form. nih.govresearchgate.net | nfsA, nfsB nih.govresearchgate.net | E. coli, K. pneumoniae |

| Active Efflux | Overexpression of multidrug efflux pumps actively removes the drug from the bacterial cell. nih.govmdpi.com | AcrAB, OqxAB nih.govmdpi.com | K. pneumoniae, E. coli |

| Cofactor Biosynthesis Alteration | Mutations in genes responsible for the synthesis of the FMN cofactor for nitroreductases. nih.gov | ribE nih.gov | E. coli (laboratory mutants) |

| Enhanced DNA Repair | Increased ability to repair nitrofuran-induced DNA damage. | SOS response genes | E. coli (hypothesized) |

Characterization of Acquired Resistance Pathways to Nitrofuran-Oxime Derivatives

The emergence of resistance to nitrofuran derivatives, a class of synthetic antimicrobial agents, is a significant concern in preclinical research. The primary mechanism of action for these compounds involves their reduction by bacterial nitroreductases into reactive intermediates that subsequently damage bacterial DNA and other macromolecules. nih.gov Consequently, the principal pathways of acquired resistance involve alterations that prevent this activation.

Mutations in Nitroreductase Genes: The most frequently observed mechanism of resistance to nitrofurans is the acquisition of mutations in the genes encoding nitroreductases, specifically nfsA and nfsB in Escherichia coli. nih.gov These enzymes are responsible for the metabolic activation of the nitrofuran prodrug into its cytotoxic form. Loss-of-function mutations in these genes prevent the reduction of the nitro group, thereby rendering the drug inactive. Strains of E. coli with mutations in these genes have demonstrated increased resistance to various nitrofuran derivatives.

Cross-Resistance: Studies have demonstrated the potential for cross-resistance among different nitrofuran derivatives. Mutants of Escherichia coli B selected for resistance to nitrofurazone (B1679002) also showed resistance to other derivatives such as nitrofurantoin, nihydrazone, and furazolidone (B1674277). cdnsciencepub.comcdnsciencepub.com This suggests that a single resistance mechanism, such as altered nitroreductase activity, can confer resistance to a range of compounds within this class. However, it is noteworthy that these mutants did not exhibit resistance to nifuroxime, indicating that subtle structural differences can influence the susceptibility to established resistance mechanisms. cdnsciencepub.comcdnsciencepub.com In vitro susceptibility testing of uropathogenic E. coli has also shown a correlation between the minimum inhibitory concentrations (MICs) of nitrofurantoin and furazidin, further supporting the concept of cross-resistance. mdpi.comnih.gov

Efflux Pumps: While less common than nitroreductase mutations, overexpression of efflux pumps can also contribute to reduced susceptibility to nitrofurans. These membrane proteins actively transport antimicrobial agents out of the bacterial cell, preventing them from reaching their intracellular targets.

The following table summarizes the key characterized resistance pathways to nitrofuran derivatives based on preclinical research.

| Resistance Mechanism | Affected Genes/Proteins | Consequence for the Microorganism |

| Target Modification | Nitroreductases (e.g., NfsA, NfsB) | Impaired activation of the nitrofuran prodrug, leading to reduced formation of cytotoxic intermediates. |

| Reduced Permeability | Porin channels | Decreased influx of the antimicrobial agent into the bacterial cell. |

| Efflux Pumps | AcrAB-TolC, OqxAB | Active extrusion of the antimicrobial agent from the cell, preventing accumulation at the target site. |

Strategies to Mitigate Resistance Development in Experimental Microorganisms

The challenge of acquired resistance necessitates the exploration of strategies to preserve the efficacy of nitrofuran-oxime derivatives in preclinical settings. These strategies are broadly aimed at either preventing the emergence of resistance or overcoming existing resistance mechanisms.

Combination Therapy: A promising approach to mitigate resistance is the use of combination therapy, where a nitrofuran derivative is co-administered with another antimicrobial agent. This strategy can have a synergistic effect, where the combined efficacy is greater than the sum of the individual agents. For instance, combining a nitrofuran with a compound that inhibits a different cellular pathway can reduce the likelihood of a single mutation conferring resistance to both drugs.

Development of Novel Derivatives: The synthesis of new nitrofuran derivatives is an ongoing strategy to combat resistance. ijabbr.com Modifications to the chemical structure of the nitrofuran scaffold can lead to compounds that are less susceptible to existing resistance mechanisms or that possess novel mechanisms of action. For example, derivatives that can be activated by a broader range of nitroreductases or that are not substrates for common efflux pumps could be effective against resistant strains. A series of phosphoranilidohydrazones of 5-nitro-2-furaldehyde were synthesized and, while devoid of gram-negative activity, showed moderate antistaphylococcal activity, with the most potent being equipotent with nitrofurantoin against Staphylococcus aureus. nih.gov

Inhibition of Resistance Mechanisms: Another strategy involves the use of adjuvants that directly target bacterial resistance mechanisms. Efflux pump inhibitors (EPIs), for example, can be used in combination with nitrofuran derivatives to block the extrusion of the drug from the bacterial cell, thereby restoring its intracellular concentration and efficacy.

The following table outlines preclinical strategies to mitigate the development of resistance to nitrofuran derivatives.

| Strategy | Rationale | Experimental Approach |

| Combination Therapy | To achieve synergistic killing and reduce the probability of selecting for resistant mutants. | In vitro checkerboard assays to determine synergistic, additive, or antagonistic interactions between a nitrofuran-oxime and other antimicrobial agents. |

| Novel Derivative Synthesis | To develop compounds that evade existing resistance mechanisms or have novel targets. | Synthesis and screening of new 5-nitro-2-furaldehyde derivatives against a panel of susceptible and resistant bacterial strains. |

| Use of Adjuvants | To inhibit specific resistance mechanisms, such as efflux pumps. | Co-administration of a nitrofuran-oxime with a known efflux pump inhibitor and measuring the change in minimum inhibitory concentration (MIC). |

| Sequential Treatment | To exploit collateral sensitivity, where resistance to one drug increases susceptibility to another. | Exposing resistant bacterial populations to different classes of antimicrobials in a sequential manner to select against the resistant phenotype. nih.gov |

While the direct preclinical evaluation of resistance to this compound is limited, the extensive research on the broader class of nitrofurans provides a solid framework for understanding and addressing potential resistance mechanisms. Future studies focusing specifically on this compound are necessary to delineate its unique resistance profile and to develop tailored strategies to ensure its long-term efficacy.

Broader Academic Implications and Future Research Directions

Contribution to the Understanding of Nitrofuran and Oxime Chemical Biology

The study of 5-nitro-2-furaldehyde (B57684) O-benzoyloxime is poised to significantly contribute to the understanding of the chemical biology of both nitrofurans and oximes. Nitrofurans are a well-established class of antimicrobial agents that act as prodrugs, requiring intracellular enzymatic reduction of the nitro group to exert their cytotoxic effects. This bioactivation generates reactive nitroso and hydroxylamino derivatives that can damage microbial DNA, ribosomes, and other macromolecules. The specific nature of the substituent at the C-2 position of the furan (B31954) ring is crucial in modulating this activity.

The incorporation of an O-benzoyloxime moiety introduces a second key functional group with known biological relevance. Oximes and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and acetylcholinesterase reactivation properties. The interplay between the nitrofuran and the O-benzoyloxime functionalities within the same molecule could lead to synergistic or novel biological effects.

Key Research Questions:

How does the O-benzoyloxime group influence the reductive activation of the nitro group?

Does the molecule act as a dual-action agent, with distinct activities arising from the nitrofuran and oxime moieties?

What are the specific molecular targets of the activated species and the parent compound?

Answering these questions will provide deeper insights into the structure-activity relationships (SAR) of nitrofuran-based compounds and expand the chemical space for the design of new anti-infective agents. A 1969 study on 5-nitro-2-furaldehyde oximes and hydrazones investigated the relationship between their structures and in vitro and in vivo antimicrobial activity, highlighting the importance of this chemical class. nih.gov

Advancements in Rational Design Principles for New Chemical Entities

The systematic investigation of 5-nitro-2-furaldehyde O-benzoyloxime and its analogues can serve as a case study for advancing rational drug design principles. By leveraging the known biological profiles of nitrofurans and oximes, researchers can employ both structure-based and ligand-based design strategies to optimize the properties of this scaffold.

Computational modeling can be used to predict the binding of this compound to various microbial enzymes, such as nitroreductases. These in silico predictions can then guide the synthesis of new analogues with modified benzoyl or oxime substituents to enhance binding affinity and selectivity. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to correlate physicochemical properties with biological activity, leading to the development of predictive models for designing more potent and less toxic compounds.

Potential Design Strategies:

Modification of the Benzoyl Group: Introduction of electron-donating or electron-withdrawing groups to alter the electronic properties and steric bulk, potentially influencing target binding and pharmacokinetic properties.

Variation of the Oxime Linker: Exploration of different oxime ethers to modulate stability and reactivity.

Scaffold Hopping: Replacement of the furan ring with other five- or six-membered heterocycles to explore new chemical space while retaining the key pharmacophoric elements.

Development of Novel Synthetic Routes and Reaction Methodologies

The synthesis of this compound and a library of its analogues will necessitate the development of efficient and versatile synthetic methodologies. While the parent aldehyde, 5-nitro-2-furaldehyde, is commercially available, the formation of the O-benzoyloxime linkage in a controlled and high-yielding manner presents a synthetic challenge. sigmaaldrich.comsigmaaldrich.com

A plausible synthetic approach would involve the condensation of 5-nitro-2-furaldehyde with a hydroxylamine (B1172632) derivative bearing the benzoyl moiety. The optimization of this reaction, as well as the development of one-pot or multicomponent reaction strategies, would be of significant interest to the synthetic chemistry community. The synthesis of a series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives has been reported, demonstrating the utility of 5-nitro-2-furaldehyde as a synthetic precursor. sigmaaldrich.com

Areas for Synthetic Exploration:

Development of mild and efficient conditions for the formation of O-acyloximes.

Exploration of solid-phase synthesis techniques for the rapid generation of analogue libraries.

Investigation of biocatalytic approaches for the enantioselective synthesis of chiral analogues.

Synergistic Integration of Experimental Chemistry and Computational Science

The study of this compound provides an excellent platform for the synergistic integration of experimental and computational chemistry. This interdisciplinary approach can accelerate the discovery and development process by providing a deeper understanding of the molecule's behavior at the atomic level.

Computational methods, such as density functional theory (DFT), can be used to study the electronic structure and reactivity of the molecule, including the mechanism of nitro group reduction. Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule and its interactions with biological macromolecules.

These computational predictions can then be validated through experimental techniques. For example, the predicted metabolites from computational studies can be synthesized and tested for their biological activity. Similarly, the binding modes predicted by molecular docking can be confirmed through X-ray crystallography or NMR spectroscopy of the molecule in complex with its target protein.

Identification of Unexplored Biological Activity Profiles and Molecular Targets

While the nitrofuran moiety suggests antimicrobial activity, this compound may possess unexplored biological activities. The unique combination of the nitrofuran, oxime, and benzoyl groups could lead to interactions with a variety of biological targets beyond those typically associated with nitrofurans.

For instance, various nitrofuran derivatives have been investigated for their activity against different pathogens and even for their potential in other therapeutic areas. nih.gov The presence of the benzoyl group, a common feature in many biologically active molecules, could confer affinity for a range of receptors and enzymes.

Potential Unexplored Activities:

Antiviral Activity: Many heterocyclic compounds exhibit antiviral properties.

Anticancer Activity: The ability of the nitro group to be reduced under hypoxic conditions, a characteristic of solid tumors, suggests potential as a bioreductive anticancer agent.

Enzyme Inhibition: The molecule could act as an inhibitor of various enzymes involved in microbial or cancer cell proliferation.

High-throughput screening of this compound against a diverse panel of biological targets could reveal novel and unexpected activities, opening up new avenues for therapeutic development.

Emerging Research Opportunities for this compound and its Structural Analogues in Specialized Chemical Biology Domains

The unique structural features of this compound present several emerging research opportunities in specialized areas of chemical biology.

Chemical Probes for Target Identification: Radiolabeled or fluorescently tagged versions of the molecule could be synthesized and used as chemical probes to identify its cellular targets through techniques such as affinity chromatography or activity-based protein profiling.

Bioreductive Prodrugs for Targeted Therapy: The nitro group can be exploited for targeted drug delivery. By designing analogues that are selectively activated by enzymes overexpressed in specific pathogens or cancer cells, it may be possible to develop highly targeted therapies with reduced side effects.

Development of Resistance-Modifying Agents: In the context of antimicrobial resistance, analogues of this compound could be explored for their ability to resensitize resistant strains to existing antibiotics, potentially by inhibiting resistance-conferring enzymes.

The study of this compound and its structural analogues holds significant promise for advancing our understanding of fundamental chemical and biological processes and for the development of new therapeutic agents. The interdisciplinary nature of this research, spanning synthetic chemistry, medicinal chemistry, chemical biology, and computational science, underscores the importance of collaborative approaches in modern drug discovery.

Q & A

Q. What are the key steps for synthesizing 5-nitro-2-furaldehyde O-benzoyloxime, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves nitration of 2-furaldehyde followed by oxime formation and benzoylation. For example:

Nitration : React 2-furaldehyde with nitric acid in a controlled temperature range (0–5°C) to avoid over-nitration.

Oxime Formation : Treat the nitro-furaldehyde derivative with hydroxylamine hydrochloride in ethanol under reflux (70–80°C) for 4–6 hours.

Benzoylation : React the oxime intermediate with benzoyl chloride in dichloromethane (DCM) using a base like triethylamine (TEA) to neutralize HCl byproducts.

Characterization :

- NMR : Confirm oxime proton (N–OH) resonance at δ 10–12 ppm and benzoyl carbonyl at δ 165–170 ppm.

- FTIR : Look for C=N stretch (~1600 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and 1350 cm⁻¹).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 2 h | 65% |

| Oxime Formation | NH₂OH·HCl, EtOH, 70°C | 6 h | 80% |

| Benzoylation | BzCl, TEA, DCM, RT | 3 h | 75% |

Q. What safety protocols are critical when handling nitro-containing compounds like this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all steps involving volatile reagents (e.g., DCM, TEA).

- Spill Management : Neutralize nitro compounds with damp sand; avoid ignition sources due to potential explosivity.

- First Aid : For skin contact, wash with soap/water (15 min); for inhalation, move to fresh air and monitor for methemoglobinemia .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Hydrolysis : At acidic pH (<3), the oxime bond (C=N–O) hydrolyzes preferentially, releasing benzoyloxyamine. At basic pH (>10), nitro group reduction may compete.

- Experimental Design :

Use HPLC-MS to track degradation products.

Perform kinetic studies at pH 2, 7, and 12, monitoring via UV-Vis at λ = 280 nm (nitro absorption band).

- Data Interpretation : Contradictions in literature may arise from unaccounted side reactions (e.g., nitro reduction by residual NaBH₄ in buffers). Validate with control experiments .

Q. What advanced spectroscopic techniques are needed to distinguish tautomeric forms of the oxime group in this compound?

- Methodological Answer :

- Dynamic NMR : Detect slow-exchange tautomers (e.g., syn/anti configurations) at low temperatures (−40°C).

- X-ray Crystallography : Resolve crystal packing effects that stabilize one tautomer.

- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes for each tautomer .

Q. How does the compound’s adsorption behavior on laboratory surfaces affect experimental reproducibility?

- Methodological Answer :

- Surface Adsorption Studies :

Apply quartz crystal microbalance (QCM) to measure adsorption on glass, stainless steel, and PTFE.

Use ToF-SIMS to identify surface-bound degradation products.

- Mitigation Strategies : Pre-rinse glassware with methanol to displace adsorbed species. Document surface material in methods to enhance reproducibility .

Data Contradiction Analysis

Q. Conflicting reports on the thermal stability of this compound: How to design experiments to reconcile discrepancies?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Compare decomposition onset temperatures (T₀) under inert (N₂) vs. oxidative (air) atmospheres.

- Isothermal TG Analysis : Hold samples at 100°C, 150°C, and 200°C for 24 hours; monitor mass loss.

- Root Cause : Discrepancies may stem from impurities (e.g., residual solvents) accelerating decomposition. Purify via column chromatography (SiO₂, hexane/EtOAc) before testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.